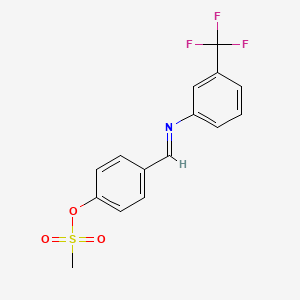

4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate

Description

4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a methanesulfonate ester

Properties

IUPAC Name |

[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-23(20,21)22-14-7-5-11(6-8-14)10-19-13-4-2-3-12(9-13)15(16,17)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHOCWUICYMUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde to form the corresponding imine. This imine is then reacted with 4-hydroxybenzaldehyde to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit promising anticancer properties. The incorporation of the trifluoromethylphenyl moiety in 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate may enhance its activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Antimicrobial Properties

The sulfonate group present in this compound may contribute to its antimicrobial activity. Research into related sulfonated compounds has demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent .

Materials Science

1. Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

2. Sensor Development

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The trifluoromethyl group can enhance the sensitivity and selectivity of such sensors, potentially leading to advancements in environmental monitoring technologies .

Organic Synthesis

1. Reagent for Organic Transformations

In organic synthesis, this compound can act as a versatile reagent for the formation of imines and other nitrogen-containing compounds. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing complex organic molecules .

Case Studies

Mechanism of Action

The mechanism of action of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group may interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 3-(2-chlorophenyl)acrylate

- 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, an imino group, and a methanesulfonate ester. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate (CAS No. 331460-67-4) is an organic compound notable for its unique trifluoromethyl group, which enhances its biological activity. This compound has been investigated for various potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3NO3S. Its structure includes:

- A trifluoromethyl group (-CF₃)

- An imino group

- A methanesulfonate ester

This combination contributes to its stability and reactivity, making it a valuable candidate for biological studies.

Antimicrobial Properties

Research indicates that compounds with the trifluoromethyl moiety exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria suggest a promising profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving the disruption of protein synthesis pathways. Specifically, it targets methionine aminopeptidase , an enzyme critical for the removal of the N-terminal methionine from nascent proteins, thereby affecting cellular growth and function .

Table 1: Summary of Biological Activities

The primary mechanism by which this compound exerts its biological effects involves the inhibition of methionine aminopeptidase. This inhibition can lead to altered protein synthesis, which is crucial for cellular function and growth. The specific biochemical pathways affected by this compound include those involved in cellular proliferation and apoptosis .

Case Studies

- In Vitro Antimicrobial Evaluation : A study demonstrated that compounds with a trifluoromethyl group showed high efficacy against MRSA isolates, confirming their potential as new antimicrobial agents .

- Anticancer Evaluation : In a comparative study on various analogs, this compound exhibited notable cytotoxicity against MCF-7 cells, with IC₅₀ values indicating strong anticancer properties compared to non-fluorinated analogs .

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To further elucidate the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl methanesulfonate, and how can purity be optimized?

- Methodological Answer : The synthesis involves coupling a 3-(trifluoromethyl)aniline derivative with a methanesulfonate-containing benzaldehyde via imine formation. Key steps include:

- Schiff base formation : React the aldehyde and amine in anhydrous ethanol under reflux with catalytic acetic acid.

- Sulfonate esterification : Use methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

- Purity validation : GC-MS (>93% purity threshold, as in ) and HPLC with UV detection at 254 nm.

- Critical considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : A combination of techniques is required:

- ¹H/¹³C NMR : Identify imine (C=N, δ ~8.3 ppm in ¹H NMR) and trifluoromethyl (CF₃, δ ~120–125 ppm in ¹³C NMR) groups. Methanesulfonate’s methyl group appears as a singlet (δ ~3.1 ppm in ¹H NMR).

- IR spectroscopy : Confirm C=N stretch (~1600–1650 cm⁻¹) and sulfonate S=O stretches (~1150–1350 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : In airtight, amber glass vials under inert gas (N₂) at –20°C to prevent hydrolysis of the sulfonate ester. Desiccants (silica gel) are critical.

- Handling : Use nitrile gloves (tested against sulfonates per OSHA guidelines) and chemical safety goggles. Avoid skin contact due to potential sulfonate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl-imine group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent imine carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Kinetic studies using UV-Vis spectroscopy under varying pH and solvent polarity (e.g., DMSO vs. THF) can quantify reactivity. Computational methods (DFT) predict charge distribution and transition states. For example, the CF₃ group reduces the LUMO energy of the imine by ~1.5 eV, accelerating reaction rates .

Q. How can contradictory data on the compound’s hydrolytic stability be resolved?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., aqueous vs. buffered conditions) require controlled experiments:

- Variable testing : Compare hydrolysis in deionized water, phosphate buffer (pH 7.4), and acidic/alkaline conditions (pH 2–12) at 25°C and 40°C.

- Analytical monitoring : Use LC-MS to track degradation products (e.g., methanesulfonic acid and free imine).

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under different storage conditions .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

- Methodological Answer : Follow a tiered approach per OECD guidelines:

- Phase 1 (Lab) : Determine log (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life.

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound. Monitor metabolites via HPLC-radioisotope detection.

- Phase 3 (Ecotoxicology) : Acute toxicity assays with Daphnia magna (48h EC₅₀) and algal growth inhibition (72h). Chronic studies assess teratogenicity in zebrafish embryos .

Q. How does the sulfonate group influence catalytic applications, such as in asymmetric synthesis?

- Methodological Answer : The sulfonate acts as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). To study its role:

- Comparative catalysis : Replace methanesulfonate with tosylate or mesylate in model reactions (e.g., aryl-aryl coupling).

- Kinetic profiling : Use in situ IR spectroscopy to track reaction rates.

- Computational analysis : Calculate activation energies for sulfonate departure vs. other leaving groups using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.